Dehydroeburicoic acid (DeEA) is a naturally occurring triterpenoid primarily isolated from various medicinal fungi, including Antrodia camphorata, Poria cocos, and Fomitopsis officinalis [, , , , , ]. It belongs to the lanostane class of triterpenoids, characterized by a tetracyclic structure [, , ].
Dehydroeburicoic acid is predominantly sourced from the fruiting bodies of Antrodia cinnamomea and Antrodia camphorata, both of which are known for their hepatoprotective and anti-inflammatory effects. The extraction of this compound typically involves methods such as solvent extraction, followed by purification processes like chromatography to isolate the active ingredient from the fungal biomass .
The synthesis of dehydroeburicoic acid can be approached through both natural extraction and synthetic methodologies. Natural extraction involves harvesting Antrodia species and employing solvent extraction techniques to obtain crude extracts rich in triterpenoids.
Technical Details:
Synthetic approaches may involve chemical modifications of simpler triterpenoid precursors, although these methods are less common compared to natural extraction.
The molecular formula of dehydroeburicoic acid is C30H46O3, indicating that it contains 30 carbon atoms, 46 hydrogen atoms, and 3 oxygen atoms. The compound features a complex tetracyclic structure typical of triterpenoids.
Data:
Dehydroeburicoic acid participates in several biochemical reactions that underscore its therapeutic potential. Notably, it has been shown to inhibit lipid accumulation in hepatocytes and modulate pathways involved in glucose metabolism.
Technical Details:
The mechanism through which dehydroeburicoic acid exerts its effects involves multiple pathways:
Data: Studies indicate that treatment with dehydroeburicoic acid leads to significant reductions in serum triglyceride levels and hepatic lipid accumulation .
Dehydroeburicoic acid has potential applications in various fields:
Dehydroeburicoic acid (DEA) is a lanostane-type triterpenoid biosynthesized via the mevalonate pathway in the endemic Taiwanese mushroom Antrodia cinnamomea (syn. Antrodia camphorata). This fungus grows exclusively on the heartwood of the endangered Cinnamomum kanehirae tree at elevations of 450–2,000 meters [5] [8]. DEA belongs to a larger family of ergostane and lanostane triterpenoids characteristic of Antrodia species, with its structural backbone formed by a C₃₁ skeleton featuring a carboxyl group at C-25 and conjugated double bonds at C-7/8 and C-9/11 [3] [6].
The natural abundance of DEA varies significantly across fungal components and cultivation methods:
Table 1: Natural Sources and Yield of Dehydroeburicoic Acid
Source Type | DEA Concentration | Key Cultivation Factors |
---|---|---|
Wild fruiting bodies | 4.2–8.5 mg/g dry weight | Host tree species, age (1–3 years growth) |
Solid-state fermentation | 28–42 mg/g dry weight | Substrate composition (wheat/rice bran), duration (4–6 months) |
Liquid fermentation | 8–14 mg/g dry weight | Strain selection, nutrient optimization (carbon sources) |
Data compiled from [5] [6] [8]
Indigenous Taiwanese communities historically used Antrodia cinnamomea preparations to address alcohol-induced hepatotoxicity, food poisoning, and metabolic imbalances—conditions now scientifically linked to oxidative stress and mitochondrial dysfunction [5] [8]. DEA-containing extracts were traditionally prepared as:
This ethnopharmacological knowledge anticipated contemporary research showing DEA's upregulation of aldehyde dehydrogenase 2 (ALDH2)—a critical enzyme in alcohol detoxification—and its ability to accelerate reactive oxygen species (ROS) clearance in hepatic tissues [4] [8]. The historical preference for red-orange fruiting bodies aligns with modern analyses confirming their higher triterpenoid content compared to yellow or white variants [8].
DEA exemplifies the "multitargeting" paradigm in phytochemical research, simultaneously modulating:
This multitarget capability positions DEA as a scaffold for developing clinical agents against complex multifactorial diseases. Particularly for alcoholic liver disease (ALD) and metabolic dysfunction-associated fatty liver disease (MAFLD), where DEA restores mitochondrial function and reduces lipid accumulation through coordinated signaling pathways [1] [3] [9]. Its physicochemical properties (logP ≈ 6.2, molecular weight 498.7 g/mol) suggest moderate blood-brain barrier penetrability, expanding potential neurological applications [8].
Table 2: Molecular Targets and Functional Effects of Dehydroeburicoic Acid
Molecular Target | Biological Effect | Validated Disease Model | Key Mechanisms |
---|---|---|---|
Keap1-Nrf2 PPI | Antioxidant response activation | Alcoholic liver disease | Nrf2 nuclear translocation ↑; HO-1, SOD2 ↑ |
GSK3β kinase | Nrf2 stabilization (Keap1-independent) | Oxidative stress injury | β-catenin phosphorylation ↓; Nrf2 degradation ↓ |
PPARα | Fatty acid oxidation enhancement | HFD-induced metabolic dysfunction | CPT-1a ↑; FAS ↓; Hepatic TG accumulation ↓ |
AMPK | Glucose uptake promotion | Type 2 diabetes | GLUT4 membrane translocation ↑; Akt phosphorylation ↑ |
FXR/SREBP-1c | Bile acid & cholesterol regulation | MAFLD/NAFLD | CYP7A1 ↓; Hepatic lipogenesis ↓ |
Contemporary research leverages DEA's dual Keap1/GSK3β inhibition—a unique mechanism distinct from synthetic Nrf2 activators like ML334. DEA demonstrates 54% activation of antioxidant response element (ARE) transcription versus ML334's 27% at 10 µM concentrations [3], highlighting its pharmacological advantage. Additionally, DEA's role in mitochondrial quality control via PGC1α upregulation provides a mechanistic basis for its historical use in energy metabolism disorders [1] [3].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: